2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Description
The compound 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone features a chlorinated indole core linked via an ethanone bridge to a 2-methoxyphenyl-substituted piperazine moiety. The 6-chloroindole group may enhance lipophilicity and receptor binding, while the 2-methoxyphenylpiperazine moiety is associated with dual anti-dopaminergic and anti-serotonergic activity .
Properties
Molecular Formula |
C21H22ClN3O2 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H22ClN3O2/c1-27-20-5-3-2-4-18(20)23-10-12-24(13-11-23)21(26)15-25-9-8-16-6-7-17(22)14-19(16)25/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
RSDDZSWLSLJQDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Fragment Coupling Strategies
The ethanone bridge is typically introduced via Friedel-Crafts acylation or nucleophilic acyl substitution , enabling the connection of the indole nitrogen to the piperazine ring. The piperazine moiety may be pre-functionalized with the 2-methoxyphenyl group through Buchwald-Hartwig amination or Ullmann coupling prior to coupling with the indole derivative.
Synthesis of 1-(2-Methoxyphenyl)Piperazine
Direct Alkylation of Piperazine
Piperazine reacts with 2-methoxybenzyl chloride under basic conditions to yield 1-(2-methoxyphenyl)piperazine. This method, however, often produces regioisomeric mixtures, necessitating chromatographic purification.
Reaction Conditions
Palladium-Catalyzed Coupling
A more efficient approach employs Buchwald-Hartwig amination to couple piperazine with 2-bromoanisole:
$$
\text{Piperazine} + \text{2-Bromoanisole} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{NaOtBu}} \text{1-(2-Methoxyphenyl)Piperazine}
$$
Optimized Parameters
- Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
- Base : NaOtBu (2 equiv).
- Solvent : Toluene, 110°C, 24 hours.
- Yield : 72%.
Functionalization of 6-Chloro-1H-Indole
N-Alkylation to Form 1-(Chloroethyl)-6-Chloroindole
6-Chloroindole undergoes alkylation with 1,2-dichloroethane in the presence of a base to introduce a chloroethyl sidechain at the indole nitrogen:
$$
\text{6-Chloroindole} + \text{ClCH}2\text{CH}2\text{Cl} \xrightarrow{\text{NaOH, DMF}} \text{1-(2-Chloroethyl)-6-Chloroindole}
$$
Key Observations
Oxidation to Indolyl Ethanone
The chloroethyl intermediate is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄):
$$
\text{1-(2-Chloroethyl)-6-Chloroindole} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4, \text{Acetone}} \text{2-(6-Chloro-1H-Indol-1-yl)Ethanone}
$$
Reaction Metrics
Coupling of Indolyl Ethanone with 1-(2-Methoxyphenyl)Piperazine
Nucleophilic Acyl Substitution
The ketone is activated as a mesylate or tosylate to facilitate displacement by the piperazine nitrogen:
Activation :
$$
\text{2-(6-Chloroindol-1-yl)Ethanone} + \text{MsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2}} \text{Mesylated Intermediate}
$$- Yield : 95% (quantitative conversion).
Displacement :
$$
\text{Mesylated Intermediate} + \text{1-(2-Methoxyphenyl)Piperazine} \xrightarrow{\text{DMF, 60°C}} \text{Target Compound}
$$
One-Pot Coupling Using CDI
Carbonyldiimidazole (CDI) mediates direct coupling between the ethanone and piperazine:
$$
\text{2-(6-Chloroindol-1-yl)Ethanone} + \text{1-(2-Methoxyphenyl)Piperazine} \xrightarrow{\text{CDI, THF}} \text{Target Compound}
$$
Advantages
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Regioselectivity in Indole Alkylation
Competing C3 alkylation is minimized by:
Piperazine Functionalization
- Microwave-assisted synthesis reduces reaction times for Buchwald-Hartwig couplings (30 minutes vs. 24 hours).
- Scavenger resins (e.g., quadraPure™) remove residual palladium, enhancing purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Ethanone Derivatives
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c)
- Structure : Biphenyl replaces indole; retains 2-methoxyphenylpiperazine.
- Activity : Exhibits antipsychotic properties with anti-dopaminergic (D2 receptor) and anti-serotonergic (5-HT2A) effects. Lower catalepsy induction suggests reduced extrapyramidal side effects.
- QSAR Insights : Electron affinity (EA) and brain/blood partition coefficient (QPlogBB) correlate with antidopaminergic potency .
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k)
- Structure : 2,3-Dichlorophenylpiperazine instead of 2-methoxyphenyl.
- Activity : Higher potency for D2/5-HT2A receptors but increased catalepsy risk compared to 3c. Highlights the role of electron-withdrawing groups (Cl) in enhancing receptor affinity but worsening side effects .
2-[4-(2-Methoxyphenyl)-piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone
- Structure : 2-Methylindole instead of 6-chloroindole.
- The 2-methoxyphenylpiperazine likely retains dual receptor activity .
Indole Derivatives with Piperazine Moieties
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (3g)
- Structure : Features a sulfonylindole group and 2-methoxyphenylpiperazine.
- Activity: Targets 5-HT6 receptors (antagonist).
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol (4g)
- Structure: Ethanol linker instead of ethanone.
- Activity: Higher 5-HT6 binding affinity (pKi = 7.73) compared to ethanone derivatives. Demonstrates the critical role of the linker group in receptor interaction .
Key Pharmacological and Structural Trends
Impact of Substituents
- Chloro vs. Methoxy Groups : Chlorine (electron-withdrawing) enhances receptor binding but may increase side effects (e.g., catalepsy in 3k). Methoxy (electron-donating) balances affinity and safety .
- Linker Modification: Ethanol linkers (e.g., 4g) show higher 5-HT6 affinity than ethanone, suggesting flexibility improves target engagement .
Biological Activity
The compound 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic derivative of indole, a structure known for its diverse biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 344.84 g/mol. The presence of the indole moiety contributes to its biological relevance, as indoles are often associated with various pharmacological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been shown to have a minimum inhibitory concentration (MIC) in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 5 - 10 |
| Pseudomonas aeruginosa | 2.5 |
The mechanism of action appears to involve the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production in bacterial cells .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways . Notably, it has shown equipotent activity against various cancer cell lines when compared to standard chemotherapeutics like doxorubicin.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Jurkat (T-cell leukemia) | <10 |
| A-431 (epidermoid carcinoma) | <10 |
The biological activity of this compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : The compound disrupts bacterial protein synthesis, leading to cell death.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways in cancer cells, primarily through caspase activation.
- Biofilm Disruption : It exhibits moderate-to-good antibiofilm activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential use in treating biofilm-associated infections .
Case Studies
A recent case study evaluated the efficacy of this compound in a mouse model for bacterial infections. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an effective therapeutic agent against resistant bacterial strains .
Q & A
What synthetic methodologies are recommended for synthesizing 2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone, and how can reaction intermediates be optimized?
Answer:
The synthesis typically involves coupling a 6-chloroindole derivative with a piperazine-ethanone intermediate. Key steps include:
- N-Alkylation : Reacting 6-chloroindole with chloroethyl ketone under basic conditions (e.g., K₂CO₃ in DMF) to form the indole-ethanone backbone .
- Piperazine Functionalization : Introducing the 2-methoxyphenyl group via nucleophilic substitution or Buchwald–Hartwig amination on the piperazine ring. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are critical for regioselectivity .
- Purification Challenges : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to resolve stereoisomers or byproducts, as highlighted in studies on structurally similar arylpiperazine derivatives .
How can researchers validate the structural integrity of this compound, particularly its stereochemical configuration?
Answer:
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous piperazine-ethanone compounds (e.g., 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm substituent positions. For example, the methoxy group on the phenyl ring shows a singlet at δ ~3.8 ppm, while piperazine protons exhibit distinct splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ ion) and detect halogen isotopes (e.g., Cl/Cl) .
What in vitro and in vivo models are suitable for evaluating its pharmacological activity, given its structural similarity to antipsychotic agents?
Answer:
- Receptor Binding Assays : Screen for affinity at dopamine D₂ and serotonin 5-HT₁A/2A receptors using radioligand displacement (e.g., H-spiperone for D₂). Structural analogs show QSAR correlations with logBB (brain/blood partition coefficient) and electron affinity .
- Behavioral Models : Use the conditioned avoidance response (CAR) test in rodents to assess antipsychotic potential. Compounds with dual D₂/5-HT activity often reduce avoidance without inducing catalepsy .
- Toxicity Screening : Evaluate hepatotoxicity via CYP450 inhibition assays (e.g., CYP3A4), as piperazine derivatives often interact with metabolic enzymes .
How do substituent variations (e.g., methoxy vs. chloro groups) on the phenylpiperazine moiety influence biological activity?
Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance receptor binding affinity but may increase metabolic instability. For example, 2,3-dichlorophenyl analogs show higher D₂ affinity but shorter plasma half-lives .
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility and reduce hERG channel liability, as seen in QSAR studies of related antipsychotics .
- Positional Effects : Ortho-substitution (e.g., 2-methoxyphenyl) enhances serotonin receptor selectivity, while para-substitution favors dopamine receptor binding .
How can computational tools (e.g., molecular docking, MD simulations) predict its interaction with targets like the 5-HT6 receptor?
Answer:
- Pharmacophore Modeling : Map key features (e.g., hydrogen bond acceptors from the ethanone group, aromatic π-stacking with indole) to align with 5-HT6 receptor pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM force field) to assess stability of the piperazine-ethanone linker in the binding site .
- ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., AlogP ~3.5) and CYP450 interactions based on substituent polarity .
What strategies mitigate contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Standardized Assay Conditions : Control variables like buffer pH (7.4 for receptor assays), temperature (37°C), and cell lines (e.g., CHO-K1 for 5-HT receptors) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies, as seen in studies of 4-(2-methoxyphenyl)piperazine derivatives .
- Collaborative Validation : Cross-validate data via multi-lab initiatives, as applied in the NIH Psychoactive Drug Screening Program .
How can researchers optimize its pharmacokinetic profile, particularly oral bioavailability?
Answer:
- Salt Formation : Hydrochloride salts improve aqueous solubility, as demonstrated for structurally related compounds .
- Prodrug Design : Introduce ester groups at the ethanone position to enhance absorption, with enzymatic hydrolysis in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life, a strategy used for quinolone derivatives .
What analytical techniques are critical for detecting degradation products under accelerated stability testing?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
